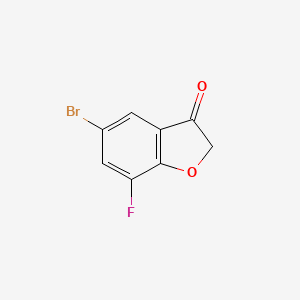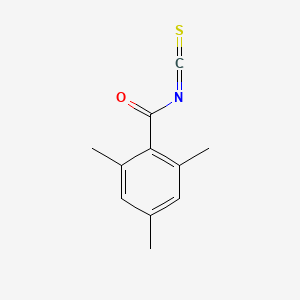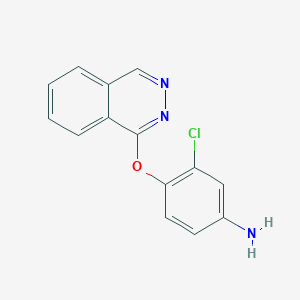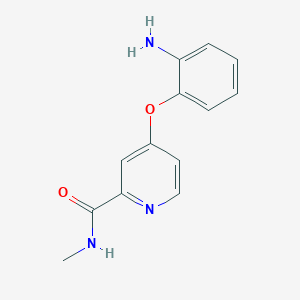![molecular formula C10H15N3O2 B1371132 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-Pyrazol-4-carbonsäure CAS No. 1155065-00-1](/img/structure/B1371132.png)
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-Pyrazol-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . For instance, pyrrolidine derivatives can be synthesized by treating 4-chlorobutan-1-amine with a strong base .Molecular Structure Analysis
The molecular structure of “1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid” is characterized by a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the compound can be solved using programs like SHELXT-2014 .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Der Pyrrolidinring, ein wichtiger Bestandteil dieser Verbindung, wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das große Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung effizient zu erforschen, den Beitrag zur Stereochemie des Moleküls und die erhöhte dreidimensionale (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings .
Anti-Adipositas-Mittel
Einige neuartige Pyrrolidin-Triazol-Aurone-Hybride, zu denen auch "1-[2-(Pyrrolidin-1-yl)ethyl]-1H-Pyrazol-4-carbonsäure" gehört, haben eine signifikante Hemmung des Lipase-Enzyms gezeigt . Dies macht sie zu potenziellen Anti-Adipositas-Mitteln, da Lipase-Inhibitoren durch die Verhinderung des menschlichen Pankreas-Lipase-Enzyms, das an der Fettverdauung und -absorption beteiligt ist, funktionieren .
Aktivatoren von Verdauungsenzymen
Die gleichen Pyrrolidin-Triazol-Aurone-Hybride haben auch gezeigt, dass sie Verdauungsenzyme wie Trypsin und Amylase aktivieren . Amylase-Aktivatoren finden Anwendung in der Behandlung von Fettleibigkeit und Gewichtsverlustprozessen .
Antiepileptische Aktivität
Pyrrolidinderivate sind für ihre antikonvulsive Aktivität bekannt . Dies macht "this compound" zu einem potenziellen Kandidaten für weitere Forschung auf diesem Gebiet.
Antimikrobielle Aktivität
Pyrrolidine sind für ihre antimikrobiellen Aktivitäten bekannt . Dies legt nahe, dass "this compound" möglicherweise bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnte.
Antitumoraktivität
Pyrrolidine wurden auch mit Antitumoraktivitäten in Verbindung gebracht . Dies eröffnet die Möglichkeit, "this compound" in der Krebsforschung einzusetzen.
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to interact with their targets in a way that leads to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
One study showed that hybrid compounds containing a pyrrolidine ring showed good anti-obesity potential as they effectively inhibited lipase at 10 −6 m concentration in the range of 58–80% .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its chemical environment .
Biochemische Analyse
Biochemical Properties
1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. The pyrrolidine ring in the compound is known to enhance its binding affinity to various biomolecules. For instance, it has been observed to interact with digestive enzymes such as amylase, lipase, and trypsin, exhibiting varying effects on these enzymes . The compound can activate amylase and trypsin while inhibiting lipase, suggesting its potential as an anti-obesity agent . Additionally, the pyrazole moiety may contribute to the compound’s ability to modulate enzyme activity through its interactions with the active sites of these enzymes.
Cellular Effects
1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect cell function by modulating the activity of key signaling molecules and transcription factors. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, the compound’s interaction with cell surface receptors and intracellular proteins can impact cell signaling pathways, potentially influencing cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid involves its binding interactions with various biomolecules. The pyrrolidine ring allows the compound to fit into the binding pockets of enzymes and proteins, facilitating its interaction with these biomolecules . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation and modulation of metabolic pathways . At higher doses, the compound can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell . For example, its interaction with lipase can affect lipid metabolism, while its effect on amylase and trypsin can influence carbohydrate and protein metabolism, respectively .
Transport and Distribution
The transport and distribution of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within cells can be influenced by its interactions with binding proteins and other cellular components, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. For instance, the compound’s presence in the cytoplasm or nucleus can affect its ability to modulate gene expression and cell signaling pathways.
Eigenschaften
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)9-7-11-13(8-9)6-5-12-3-1-2-4-12/h7-8H,1-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPLVAHKTNKIOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=C(C=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1371049.png)


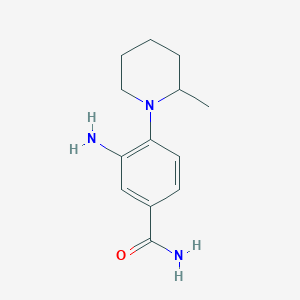
![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)
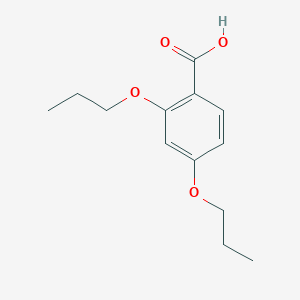

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)
